molecular formula C15H10Cl2F3NO B5845953 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

货号 B5845953
分子量: 348.1 g/mol
InChI 键: UYGXBCDOYNORDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a chemical compound that belongs to the class of amides. It is commonly referred to as CFTRinh-172 and has been widely studied for its potential therapeutic applications in cystic fibrosis. CFTRinh-172 has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.

作用机制

2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 inhibits the activity of the 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide protein by binding to a specific site on the protein known as the regulatory domain. This binding prevents the activation of the 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide protein, which in turn reduces the transport of chloride ions across cell membranes.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 has been shown to improve the function of mutant 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide proteins in vitro and in vivo. This improvement leads to an increase in the transport of chloride ions across cell membranes, which can improve the symptoms of cystic fibrosis. Additionally, 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 has been shown to reduce the formation of cysts in polycystic kidney disease and to reduce the secretion of fluids in secretory diarrhea.

实验室实验的优点和局限性

2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 has several advantages for use in lab experiments. It is a potent and selective inhibitor of the 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide protein, which makes it a valuable tool for studying the function of the protein. Additionally, 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 has been shown to be effective in both in vitro and in vivo studies, which makes it a versatile tool for studying the effects of 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide inhibition.
One limitation of 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 is that it is not specific to the mutant forms of the 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide protein. This means that it may also inhibit the activity of the wild-type 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide protein, which could have unintended consequences. Additionally, 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

未来方向

There are several future directions for research on 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172. One area of focus is the development of new treatments for cystic fibrosis based on 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide inhibition. This could involve the development of new 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide inhibitors with improved specificity and efficacy, as well as the development of new drug delivery methods.
Another area of focus is the use of 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 in other diseases such as polycystic kidney disease and secretory diarrhea. Further research is needed to determine the potential therapeutic applications of 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide inhibition in these diseases.
Finally, there is a need for further research on the safety and efficacy of 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 in humans. Clinical trials will be necessary to determine the safety and efficacy of 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide inhibition as a treatment for cystic fibrosis and other diseases.

合成方法

The synthesis of 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylamine to yield the final product, 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172.

科学研究应用

2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis. It has been shown to improve the function of mutant 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide proteins in vitro and in vivo, which could potentially lead to the development of new treatments for cystic fibrosis. Additionally, 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 has been studied for its potential use in other diseases such as polycystic kidney disease and secretory diarrhea.

属性

IUPAC Name

2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO/c16-10-3-1-9(2-4-10)7-14(22)21-13-6-5-11(17)8-12(13)15(18,19)20/h1-6,8H,7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGXBCDOYNORDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。